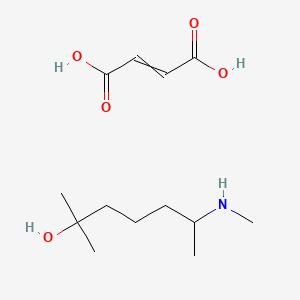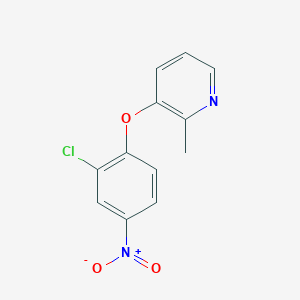
2,2'-bis(trimethylsilyl)-1,1'-Biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a biphenyl core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl involves a palladium-catalyzed disilylation reaction. In this method, 2-iodobiphenyls react with hexamethyldisilane in the presence of a palladium catalyst. This reaction proceeds via the trapping of transient dibenzopalladacyclopentadienes, resulting in the formation of 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl are not extensively documented, the palladium-catalyzed disilylation method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.
Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.
Applications De Recherche Scientifique
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-bis(trimethylsilyl)-1,1’-Binaphthyl: Similar in structure but with a naphthyl core instead of a biphenyl core.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups attached to a silicon atom.
Uniqueness
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl core, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo various chemical reactions and serve as a precursor for more complex molecules makes it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C18H26Si2 |
|---|---|
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3 |
Clé InChI |
LTGFVUAEKNUQOR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)



![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)

![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)



